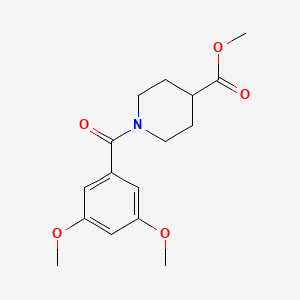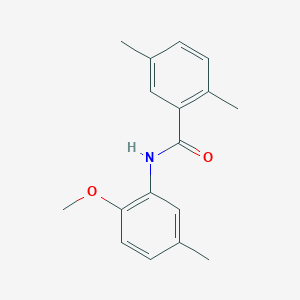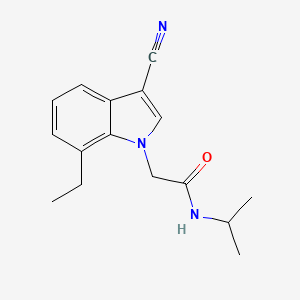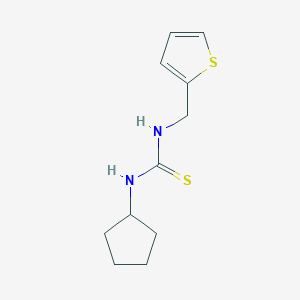
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one, also known as EIMC, is a synthetic compound that belongs to the class of flavonoids. This compound has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one is not fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has also been shown to activate the p53 tumor suppressor protein, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and iNOS. Additionally, 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has been shown to induce the expression of antioxidant enzymes, such as SOD and catalase, which protect cells against oxidative stress. 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one. One area of interest is the development of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one as a potential therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one and its effects on various signaling pathways. Another area of interest is the development of novel synthetic analogs of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one with improved pharmacological properties.
Conclusion:
In conclusion, 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The synthesis method of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one involves a multi-step process, and its mechanism of action is not fully understood. 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. While there are advantages and limitations to using 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one can be synthesized by a multi-step process involving the condensation of 4-isopropylphenylacetic acid with ethyl acetoacetate, followed by cyclization and demethylation. The final product is obtained after purification using column chromatography.
Scientific Research Applications
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one exhibits anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Additionally, 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
6-ethyl-7-methoxy-3-(4-propan-2-ylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-5-14-10-17-20(11-19(14)23-4)24-12-18(21(17)22)16-8-6-15(7-9-16)13(2)3/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBHEPUGHLLPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)


![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)

![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)


![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)